molecular formula C19H22N6OS B12138077 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phe nyl]acetamide

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phe nyl]acetamide

Cat. No.: B12138077
M. Wt: 382.5 g/mol
InChI Key: KAWLZMUGHJTMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that features a triazole ring, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can bind to bacterial enzymes, inhibiting their activity and leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phenyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C19H22N6OS/c1-13-5-4-6-14(11-13)18-22-23-19(25(18)20)27-12-17(26)21-15-7-9-16(10-8-15)24(2)3/h4-11H,12,20H2,1-3H3,(H,21,26)

InChI Key

KAWLZMUGHJTMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.